molecular formula C6F12O B14278546 Cyclopropane, pentafluoro(heptafluoropropoxy)- CAS No. 131393-36-7

Cyclopropane, pentafluoro(heptafluoropropoxy)-

Cat. No.: B14278546
CAS No.: 131393-36-7
M. Wt: 316.04 g/mol
InChI Key: RJSVUIOGIUOVCW-UHFFFAOYSA-N
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Description

Cyclopropane, pentafluoro(heptafluoropropoxy)- is a chemical compound with the molecular formula C₆F₁₂O This compound is part of the cyclopropane family, which is known for its unique three-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopropane, pentafluoro(heptafluoropropoxy)- typically involves the reaction of a cyclopropane derivative with a fluorinated alcohol under specific conditions. One common method is the reaction of cyclopropyl bromide with heptafluoropropanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of fluorinated reagents and solvents in a controlled environment is crucial to avoid contamination and ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclopropane, pentafluoro(heptafluoropropoxy)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or ozone.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of partially or fully hydrogenated products.

    Substitution: Formation of substituted cyclopropane derivatives.

Scientific Research Applications

Cyclopropane, pentafluoro(heptafluoropropoxy)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential use in bioimaging due to its unique fluorine content.

    Medicine: Explored for its potential as a fluorinated drug candidate with improved metabolic stability.

    Industry: Utilized in the development of high-performance materials and coatings due to its chemical resistance and thermal stability.

Mechanism of Action

The mechanism of action of cyclopropane, pentafluoro(heptafluoropropoxy)- involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can lead to the formation of strong hydrogen bonds or dipole-dipole interactions, affecting the compound’s reactivity and stability. The pathways involved often include nucleophilic attack on the cyclopropane ring or the ether linkage, leading to ring-opening or substitution reactions.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropane: The parent compound with a simple three-membered ring structure.

    Hexafluoropropylene oxide: A fluorinated compound with similar applications in materials science.

    Perfluorocyclopropane: A fully fluorinated cyclopropane derivative.

Uniqueness

Cyclopropane, pentafluoro(heptafluoropropoxy)- is unique due to its combination of a cyclopropane ring and a heptafluoropropoxy group, which imparts distinct chemical properties such as high electronegativity, thermal stability, and resistance to chemical degradation. These properties make it particularly valuable in applications requiring robust and inert materials.

Properties

CAS No.

131393-36-7

Molecular Formula

C6F12O

Molecular Weight

316.04 g/mol

IUPAC Name

1,1,2,2,3-pentafluoro-3-(1,1,2,2,3,3,3-heptafluoropropoxy)cyclopropane

InChI

InChI=1S/C6F12O/c7-1(8)2(9,10)4(1,13)19-6(17,18)3(11,12)5(14,15)16

InChI Key

RJSVUIOGIUOVCW-UHFFFAOYSA-N

Canonical SMILES

C1(C(C1(F)F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F

Origin of Product

United States

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